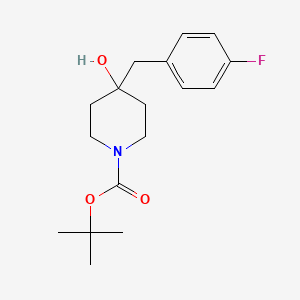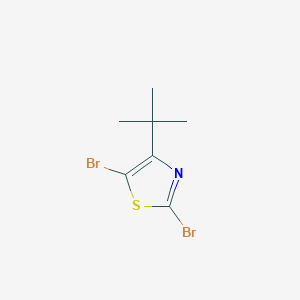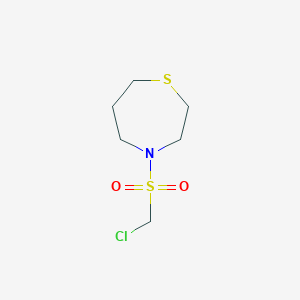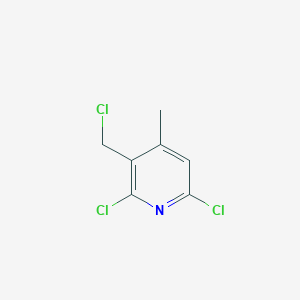![molecular formula C14H13NO2 B15314635 4-{4-[(Oxiran-2-yl)methoxy]phenyl}pyridine](/img/structure/B15314635.png)
4-{4-[(Oxiran-2-yl)methoxy]phenyl}pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{4-[(Oxiran-2-yl)methoxy]phenyl}pyridine is an organic compound that features both an epoxide group and a pyridine ring. The presence of these functional groups makes it a versatile molecule in various chemical reactions and applications. The compound is of interest in fields such as organic synthesis, materials science, and pharmaceuticals due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(Oxiran-2-yl)methoxy]phenyl}pyridine typically involves the reaction of 4-hydroxyphenylpyridine with epichlorohydrin in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the epoxide ring. The reaction conditions often include the use of solvents like dichloromethane and bases such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4-{4-[(Oxiran-2-yl)methoxy]phenyl}pyridine can undergo various types of chemical reactions, including:
Oxidation: The epoxide ring can be opened and further oxidized to form diols or other oxygenated products.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are typical.
Substitution: Nucleophiles such as sodium azide, sodium methoxide, and primary amines are used under mild to moderate conditions.
Major Products
Oxidation: Diols and other oxygenated derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted phenylpyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-{4-[(Oxiran-2-yl)methoxy]phenyl}pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its reactive epoxide group.
Mécanisme D'action
The mechanism of action of 4-{4-[(Oxiran-2-yl)methoxy]phenyl}pyridine involves its interaction with molecular targets through its epoxide and pyridine functional groups. The epoxide group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The pyridine ring can interact with enzymes and receptors, modulating their activity and leading to downstream effects in cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis[4-[(oxiran-2-yl)methoxy]phenyl]methane: Similar in structure but contains two epoxide groups.
4-{4-[(Oxiran-2-yl)methoxy]phenyl}butan-2-one: Contains a ketone group instead of a pyridine ring.
2-[4-[(2RS)-Oxiran-2-yl]methoxy]phenyl]acetamide: Contains an acetamide group instead of a pyridine ring.
Uniqueness
4-{4-[(Oxiran-2-yl)methoxy]phenyl}pyridine is unique due to the presence of both an epoxide group and a pyridine ring, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This dual functionality makes it a valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C14H13NO2 |
|---|---|
Poids moléculaire |
227.26 g/mol |
Nom IUPAC |
4-[4-(oxiran-2-ylmethoxy)phenyl]pyridine |
InChI |
InChI=1S/C14H13NO2/c1-3-13(16-9-14-10-17-14)4-2-11(1)12-5-7-15-8-6-12/h1-8,14H,9-10H2 |
Clé InChI |
BFYWBRABUHDSGF-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)COC2=CC=C(C=C2)C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-2-azaspiro[3.3]heptane](/img/structure/B15314557.png)
![Tert-butyl 3-[4-(chlorosulfonyl)phenyl]propanoate](/img/structure/B15314561.png)




![1-(Bicyclo[2.2.1]hept-5-en-2-yl)-N-methylmethanamine](/img/structure/B15314601.png)

![1-[2-methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-4-yl]prop-2-en-1-one](/img/structure/B15314611.png)

![3-[3-(1,1-Dihexoxyethyl)pyridin-1-ium-1-yl]propane-1-sulfonate](/img/structure/B15314622.png)



